3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted at position 3 with a 2,5-dioxopyrrolidin-1-yl group. The amide nitrogen is linked to a 4-(4-propoxyphenyl)-1,3-thiazol-2-yl moiety. The 2,5-dioxopyrrolidinyl group is a cyclic imide known to influence metabolic activity and solubility, while the thiazole ring with a 4-propoxyphenyl substituent may enhance target binding or cell permeability .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-2-12-30-18-8-6-15(7-9-18)19-14-31-23(24-19)25-22(29)16-4-3-5-17(13-16)26-20(27)10-11-21(26)28/h3-9,13-14H,2,10-12H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZMEISYJVZECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Attachment of the Propoxyphenyl Group: This step involves a nucleophilic substitution reaction where the thiazole ring is reacted with 4-propoxyphenyl bromide.
Formation of the Benzamide Core: The final step involves the coupling of the thiazole derivative with 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptor proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Role of the 2,5-Dioxopyrrolidinyl Group
Impact of Heterocyclic Substituents
Comparative Data Table
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide represents a novel chemical entity with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a pyrrolidine moiety, a thiazole ring, and a benzamide group. The presence of these functional groups is crucial for its biological activity.
Research indicates that the compound may exhibit multiple mechanisms of action, particularly in antimicrobial and anti-inflammatory pathways. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant inhibitory effects against various bacterial strains, particularly Mycobacterium tuberculosis. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the synthesis of prostaglandins involved in inflammation .
Pharmacological Profile
The pharmacological profile of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide reveals several important characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 348.44 g/mol |
| LogP | 2.07 |
| Solubility | Soluble in DMSO |
| Toxicity | Low in preliminary assays |
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits potent bactericidal activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) in the low micromolar range. This suggests strong efficacy compared to existing treatments .
In Vivo Efficacy
Animal model studies are ongoing to evaluate the in vivo efficacy of this compound. Early results indicate promising outcomes in reducing bacterial load in infected tissues when administered alongside standard antitubercular therapy.
Comparative Analysis
A comparative analysis with other similar compounds has been conducted to assess relative potency and safety profiles. For instance, compounds within the thiazole class have shown similar anti-mycobacterial properties but with varying degrees of toxicity. The new compound appears to have a more favorable safety profile .
Q & A
Q. What experimental controls are essential for validating target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
